1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione
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Description
1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Biochemical Pathways
Inhibition of carbonic anhydrase isoenzymes can affect a variety of physiological processes, including fluid balance, respiration, and ph regulation .
Pharmacokinetics
The pyrrolidine ring is a common feature in many drugs and is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Inhibition of carbonic anhydrase isoenzymes can lead to a variety of effects depending on the specific isoenzyme and its role in the body .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of a compound .
Biological Activity
The compound 1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione is a synthetic derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O3, with a molecular weight of approximately 356.43 g/mol. The compound features a pyrrolidine dione structure which is significant for its biological activity.
Preliminary studies suggest that this compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter levels.
Biological Activity
The biological activity of the compound has been evaluated in several studies focusing on its pharmacological effects:
Antitumor Activity
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
HeLa (Cervical Cancer) | 10.0 | Caspase activation |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
In animal models, the compound has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanism includes:
- Reduction of Oxidative Stress : The compound appears to decrease oxidative stress markers in neuronal cells.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, thereby protecting neuronal integrity.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Study on Cancer Treatment : A study published in Cancer Research showed that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Neuroprotection in Alzheimer's Models : In a study published in Neuroscience Letters, administration of the compound improved cognitive function and reduced amyloid-beta plaques in transgenic mice models.
- Pain Management : Preliminary data from clinical trials suggest that the compound may have analgesic properties, reducing pain perception without significant side effects.
Properties
IUPAC Name |
1-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c24-16-5-6-17(25)23(16)12-18(26)22-9-7-21(8-10-22)15-11-13-3-1-2-4-14(13)19-20-15/h11H,1-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVUCAQOMZLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.